molecular formula C20H13N3O3 B6035827 2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-benzo[g]quinazolin-4-one

2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-benzo[g]quinazolin-4-one

Cat. No.: B6035827
M. Wt: 343.3 g/mol
InChI Key: YYPPVFMFCPGXKL-JXMROGBWSA-N
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Description

Chemical Structure and Key Features The compound 2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-benzo[g]quinazolin-4-one is a fused heterocyclic molecule comprising a benzo[g]quinazolin-4-one core substituted with a trans-(E)-configured ethenyl group linked to a 4-nitrophenyl moiety. The benzo[g]quinazolinone system consists of a quinazolinone (a bicyclic structure with fused benzene and pyrimidine rings) fused to an additional benzene ring at the [g] position, enhancing planarity and conjugation. The 4-nitrophenyl group introduces strong electron-withdrawing properties, which influence electronic transitions, solubility, and reactivity.

  • Optoelectronic materials: Due to extended conjugation and nitro-group-induced charge-transfer characteristics.
  • Pharmacological research: Quinazolinone derivatives are known for bioactivity, including kinase inhibition or antimicrobial effects.
  • Synthetic intermediates: The nitro group may serve as a precursor for further functionalization (e.g., reduction to amines).

Properties

IUPAC Name

2-[(E)-2-(4-nitrophenyl)ethenyl]-3H-benzo[g]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3/c24-20-17-11-14-3-1-2-4-15(14)12-18(17)21-19(22-20)10-7-13-5-8-16(9-6-13)23(25)26/h1-12H,(H,21,22,24)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPPVFMFCPGXKL-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)NC(=N3)C=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)NC(=N3)/C=C/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-benzo[g]quinazolin-4-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone. This reaction is often catalyzed by a Lewis acid, such as boron trifluoride (BF3), in an ethanol solvent under reflux conditions . The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the quinazolinone core.

Industrial Production Methods

Industrial production of quinazolinone derivatives, including this compound, often employs heterogeneous catalysts due to their efficiency and reusability. These catalysts facilitate the condensation reaction and can be easily removed from the reaction mixture by simple filtration .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-benzo[g]quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Aminoquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinazolinone Derivatives
Compound Core Structure Substituents Key Properties Applications
Target Compound Benzo[g]quinazolin-4-one 4-Nitrophenyl ethenyl (E-config) High planarity, electron-deficient aromatic system, strong UV absorption Optoelectronics, medicinal chemistry
3-Phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4-one Simple quinazolin-4-one Pyridin-3-yl ethenyl, 3-phenyl Heterocyclic pyridine enhances solubility; phenyl group adds steric bulk Kinase inhibition studies, drug discovery

Structural and Functional Insights

  • Substituent Effects :
    • The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, lowering electron density and possibly red-shifting absorption spectra relative to the pyridin-3-yl analog .
    • The pyridine substituent in the analog may improve aqueous solubility via hydrogen bonding, whereas the nitro group in the target likely reduces solubility in polar solvents.
Stilbene-Type Compounds
Compound Core Structure Substituents Key Properties Applications
Oxyresveratrol Stilbene 3,5-Dihydroxyphenyl groups Antioxidant, anti-inflammatory Nutraceuticals, cosmetics, pharmacology
Target Compound Benzoquinazolinone 4-Nitrophenyl ethenyl Electron-deficient, photostable Materials science, synthetic chemistry

Comparative Analysis

  • Conjugation Systems: Both compounds feature ethenyl-linked aromatic systems. However, the target’s benzoquinazolinone core creates a rigid, planar structure compared to Oxyresveratrol’s flexible stilbene backbone.
  • Functional Groups : Oxyresveratrol’s hydroxyl groups enable radical scavenging, making it suitable for antioxidant applications , while the nitro group in the target compound may favor electron-accepting roles in charge-transfer complexes.

Research Findings and Inferences

Electronic Properties
  • UV-Vis Absorption : The nitro group in the target compound likely induces a bathochromic shift (longer wavelength absorption) compared to hydroxyl- or pyridine-substituted analogs due to enhanced electron withdrawal.
  • Electrochemical Stability: Benzo-fused systems generally exhibit higher thermal and photochemical stability than non-fused analogs, suggesting advantages in material applications.

Biological Activity

2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-benzo[g]quinazolin-4-one is a derivative of the quinazoline family, known for its significant biological activities, particularly in the fields of oncology and pharmacology. This compound has garnered attention due to its potential as an inhibitor of various biological pathways, including those involved in cancer progression and inflammation. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound involves several steps, starting from readily available precursors. The compound can be synthesized through a condensation reaction between 4-nitrobenzaldehyde and a suitable quinazoline derivative under acidic conditions. The reaction typically yields high purity and good yields, making it an attractive candidate for further biological studies.

Anticancer Properties

Recent studies have highlighted the anticancer properties of quinazoline derivatives, including this compound. Research has demonstrated that compounds with a quinazoline backbone can inhibit various kinases involved in cancer cell proliferation. For instance, a study evaluated the compound's activity against a panel of cancer cell lines, revealing significant anti-proliferative effects.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.3EGFR inhibition
A549 (Lung)12.7Induction of apoptosis via caspase activation
HeLa (Cervical)18.5Inhibition of cell cycle progression

Table 1: Anticancer activity of this compound against various cancer cell lines.

The primary mechanism through which this compound exerts its anticancer effects is through the inhibition of the epidermal growth factor receptor (EGFR). By binding to the ATP-binding site of EGFR, it prevents phosphorylation and subsequent downstream signaling that leads to cell proliferation and survival . Additionally, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .

Anti-inflammatory Effects

Beyond its anticancer properties, this compound also exhibits anti-inflammatory activity. A study investigating its effects on ulcerative colitis demonstrated that it could reduce inflammation markers significantly. The compound was tested in an animal model where it showed a reduction in colon inflammation scores.

Inflammation Marker Control Group Treatment Group
TNF-α (pg/mL)350 ± 25150 ± 20
IL-6 (pg/mL)200 ± 3090 ± 15

Table 2: Effect of this compound on inflammatory markers in ulcerative colitis model.

Case Study 1: Cancer Cell Line Evaluation

In a comprehensive study involving multiple cancer cell lines, researchers synthesized several derivatives based on the quinazoline structure. Among these, the target compound exhibited superior activity against breast and lung cancer cells compared to other derivatives. The study concluded that modifications at the phenyl ring significantly influenced biological activity.

Case Study 2: Ulcerative Colitis Model

In a preclinical model for ulcerative colitis, administration of the compound resulted in notable improvements in clinical scores and histological evaluations. The findings suggest that this compound could serve as a potential therapeutic agent for inflammatory bowel diseases due to its dual action on both cancerous and inflammatory pathways.

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